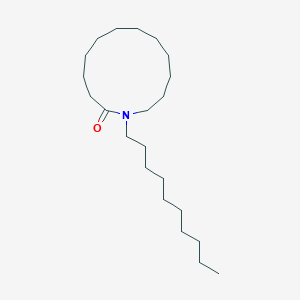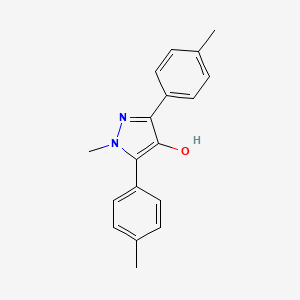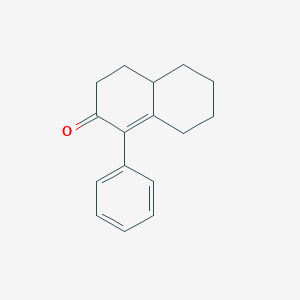
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl-: is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system that is partially hydrogenated and substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-phenyl-2-naphthalenone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.
Another approach involves the cyclization of a suitable precursor, such as 1-phenyl-1,2,3,4-tetrahydronaphthalene, using acidic or basic catalysts. This method may require specific reaction conditions, including controlled temperature and solvent choice, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
化学反应分析
Types of Reactions
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to fully hydrogenated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated or other substituted naphthalenone derivatives.
科学研究应用
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
相似化合物的比较
Similar Compounds
1-Phenyl-2-naphthalenone: A structurally related compound with a fully aromatic naphthalene ring.
1-Phenyl-1,2,3,4-tetrahydronaphthalene: A precursor used in the synthesis of the target compound.
2(3H)-Naphthalenone: The parent compound without the phenyl substitution.
Uniqueness
2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-phenyl- is unique due to its partially hydrogenated naphthalene ring system and phenyl substitution, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from fully aromatic or non-substituted analogs.
属性
CAS 编号 |
60417-93-8 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC 名称 |
1-phenyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
InChI 键 |
QCVKCFFKPQRDJX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C(=O)CCC2C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

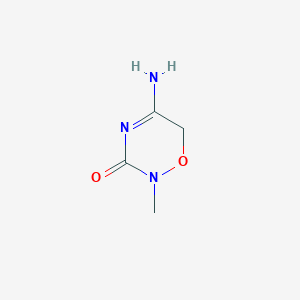
![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)
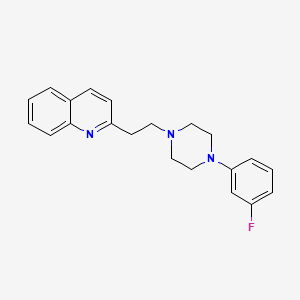
![2-{4-[(Propan-2-yl)sulfanyl]phenyl}-1H-indole](/img/structure/B14618702.png)
![2-Pyrrolidinone, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618706.png)
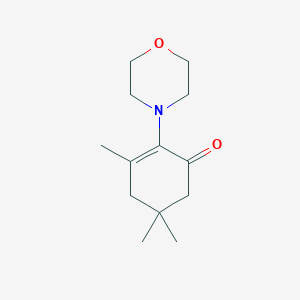
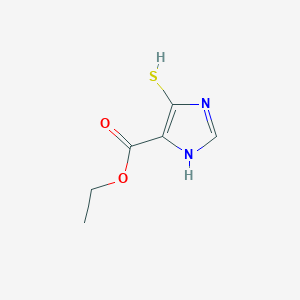
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
